molecular formula C16H27NO4 B2355569 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid CAS No. 2241142-07-2

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2355569
CAS No.: 2241142-07-2
M. Wt: 297.395
InChI Key: WSKHOHYWEYQKLM-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid is a versatile chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a piperidine ring, a common motif in pharmaceuticals, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a standard protecting group in organic synthesis that enhances the stability and handling of intermediates by masking the basicity of the amine, allowing for selective reactions at other sites of the molecule, such as the carboxylic acid functional group . The cyclopentane-carboxylic acid moiety adds conformational rigidity and can influence the overall physicochemical properties of the molecule. This structural combination makes it a valuable scaffold for constructing more complex molecules, such as protease inhibitors, agonists/antagonists for G-protein-coupled receptors (GPCRs), and other biologically active targets. In practice, researchers can readily deprotect the Boc group under mild acidic conditions to generate the secondary amine, which can then be further functionalized . Simultaneously, the carboxylic acid group can be activated for amide bond formation or other coupling reactions . This dual functionality allows for the sequential and controlled synthesis of diverse compound libraries. The compound is offered with guaranteed high purity and consistency. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage in a cool, dry, and dark place is recommended to ensure long-term stability.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-9-7-11(8-10-17)12-5-4-6-13(12)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHOHYWEYQKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241142-07-2
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopentane-1-carboxylic acid
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Preparation Methods

Nucleophilic Substitution Reactions

A direct coupling method involves alkylation of Boc-protected piperidin-4-ylmagnesium bromide with cyclopentane-1-carboxylic acid derivatives. However, steric hindrance often necessitates activating the carboxylic acid as an acyl chloride or mixed anhydride. For instance, reacting cyclopentane-1-carbonyl chloride with 1-(tert-butoxycarbonyl)piperidin-4-amine in dichloromethane with N,N-diisopropylethylamine affords the coupled product in moderate yields.

Transition-Metal Catalyzed Cross-Couplings

Palladium-catalyzed Suzuki-Miyaura coupling offers a stereocontrolled alternative. A patentWO2019232010A1 discloses that tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate undergoes cross-coupling with cyclopentane-1-boronic acid using Pd(PPh3)4 and sodium carbonate in toluene/ethanol, yielding biaryl intermediates that are subsequently oxidized to carboxylic acids. While this route was developed for benzoic acid analogs, adapting the conditions to cyclopentane substrates is theoretically feasible.

Deprotection and Final Functionalization

Post-coupling, acidic deprotection of the Boc group with hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane reveals the piperidine amine, which may require re-protection if further functionalization is needed. Final purification via recrystallization from ethanol/water or chromatography on silica gel (eluent: ethyl acetate/hexane) ensures high purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and operational complexity:

Method Starting Materials Yield (%) Conditions Advantages Limitations
Boc Protection 4-aminopiperidine, Boc2O 95 THF/H2O, Na2CO3, 25°C, 3h High yield, mild conditions Requires aqueous workup
Lithiation-Carboxylation 2-bromocyclopentane, n-BuLi, CO2 65–70 THF, −78°C, anhydrous Direct CO2 incorporation Cryogenic conditions, sensitivity
Suzuki Coupling Bromopiperidine, cyclopentyl-Bpin 50–60 Pd(PPh3)4, toluene/EtOH, 80°C Stereochemical control High catalyst loading
Acylation Cyclopentanecarbonyl chloride, Boc-piperidine 75 DCM, DIPEA, 0°C to RT Rapid reaction Acyl chloride instability

Challenges and Optimization Strategies

Steric hindrance at the cyclopentane-piperidine junction often limits coupling efficiency. Kinetic studies suggest that increasing reaction temperatures to 50–60°C improves diffusion rates but risks Boc group cleavage. Alternatively, microwave-assisted synthesis reduces reaction times while maintaining yields. Solvent selection is critical: polar aprotic solvents like dimethylformamide enhance nucleophilicity but may degrade acid-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Drug Development

This compound serves as a precursor in the synthesis of various pharmaceuticals. Its piperidine moiety is particularly valuable for creating compounds that target central nervous system disorders. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that can lead to the formation of more complex structures with desired biological activities.

Anticancer Activity

Recent studies have explored derivatives of this compound for anticancer activity. For instance, compounds incorporating similar piperidine structures have shown promising results against various cancer cell lines, indicating that modifications to the cyclopentane structure can yield potent anticancer agents .

Linker in PROTAC Development

The compound is also utilized as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, thus offering a novel approach to treating diseases by eliminating specific proteins implicated in disease pathology . The rigid linker enhances the stability and efficacy of these bifunctional molecules, which can significantly improve their drug-like properties.

Chemical Conjugates

In addition to its role in PROTACs, this compound is useful in creating chemical conjugates that can be employed for targeted delivery systems in drug development. The ability to modify its structure allows for tailoring interactions with specific biological targets, enhancing therapeutic efficacy while minimizing side effects .

Antiviral Applications

Research has indicated that derivatives of cyclopentane carboxylic acids can inhibit viral replication mechanisms, particularly in influenza viruses . The structural features provided by the piperidine and cyclopentane rings contribute to the binding affinity of these compounds to viral polymerases.

Synthesis Pathways

A detailed analysis of synthetic routes reveals that starting from 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid allows chemists to access a wide range of derivatives with varied biological activities. For example, modifications at the cyclopentane ring or substitutions on the piperidine nitrogen can lead to significant changes in pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The cyclopentane carboxylic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and synthetic differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure Substituents Boc Group Position Key Functional Groups Primary Synthetic Use
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid Cyclopentane Piperidin-4-yl, carboxylic acid Piperidine nitrogen Carboxylic acid Intermediate for coupling reactions (e.g., amide bond formation)
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid Acetic acid chain Piperidin-4-yl Piperidine nitrogen Carboxylic acid Precursor for acyl chloride synthesis (e.g., via oxalyl chloride)
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-(2-methoxyethyl)cyclopentanecarboxylic Acid Cyclopentane Boc-amino, 2-methoxyethyl Cyclopentane amino group Carboxylic acid, amine (Boc) Amine deprotection and coupling (e.g., with piperazine derivatives)

Detailed Comparisons

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic Acid
  • Structural Differences : Replaces the cyclopentane ring with a flexible acetic acid chain, reducing steric hindrance and rigidity.
  • Reactivity : The acetic acid derivative was converted to an acyl chloride using oxalyl chloride and DMF, highlighting its utility in nucleophilic substitution or esterification reactions .
  • Applications : Serves as a precursor for activated intermediates (e.g., chlorides), whereas the cyclopentane analog’s rigid structure may favor stereoselective coupling in drug candidates.
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-(2-methoxyethyl)cyclopentanecarboxylic Acid
  • Structural Differences: Features a Boc-protected amino group on the cyclopentane ring instead of a piperidine moiety, with an additional 2-methoxyethyl substituent.
  • Reactivity: The Boc-amino group allows for controlled deprotection (e.g., under acidic conditions) to generate a free amine, which can participate in amide bond formation with reagents like 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine .
  • Applications : The methoxyethyl group enhances solubility in polar solvents, contrasting with the hydrophobic piperidine ring in the target compound.

Biological Activity

The compound 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the realm of drug discovery and development. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a piperidine moiety and a carboxylic acid functional group, which contributes to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective group that can influence the compound's reactivity and solubility.

Research indicates that compounds similar to this compound may act as bio-isosteres of carboxylic acids, potentially mimicking their interactions with biological targets. The cyclopentane structure can enhance binding affinity and selectivity towards specific receptors or enzymes.

Antagonistic Activity

A study evaluating cyclopentane derivatives has shown that certain compounds exhibit significant antagonistic activity against thromboxane A2 (TP) receptors. These findings suggest that this compound may also possess similar properties, potentially leading to therapeutic applications in cardiovascular diseases.

Table 1: IC50 Values of Cyclopentane Derivatives

CompoundIC50 (μM)Biological Activity
Parent Carboxylic Acid0.190 ± 0.060Reference
Cyclopentane Derivative 90.054 ± 0.016TP Receptor Antagonist
Cyclopentane Derivative 101.140 ± 0.820Less Potent

The above table summarizes the potency of various cyclopentane derivatives as TP receptor antagonists, indicating that modifications to the structure can significantly impact biological activity .

Stability and Reactivity

In vitro studies have demonstrated the stability of cyclopentane derivatives in physiological conditions, which is critical for their potential therapeutic use. For instance, derivative 9 was found to be stable in plasma after incubation at physiological temperature, suggesting low risk for non-specific protein alkylation .

Case Study 1: Drug Development

In a recent drug development project, researchers synthesized a series of cyclopentane derivatives including the target compound. These derivatives were evaluated for their ability to inhibit TP receptors, revealing promising results that support further investigation into their pharmacological profiles.

Case Study 2: Targeted Protein Degradation

The compound is also being explored as a linker in PROTAC (Proteolysis Targeting Chimera) technology, which aims to selectively degrade target proteins within cells. Its structural properties may enhance the design of bifunctional degraders by improving the orientation and stability of the resulting complexes .

Q & A

Q. What are the key steps in synthesizing 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen, often using Boc anhydride under basic conditions to prevent side reactions .
  • Cyclopentane Coupling : Coupling the Boc-protected piperidine with a cyclopentane scaffold via alkylation or Suzuki-Miyaura cross-coupling, requiring anhydrous solvents (e.g., THF) and controlled temperatures (0–25°C) .
  • Carboxylic Acid Activation : Final hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous THF/MeOH . Optimization focuses on solvent polarity, reaction time (monitored by TLC/HPLC), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of coupling agents) .

Q. Which analytical methods are critical for characterizing this compound, and how are structural ambiguities resolved?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and cyclopentane stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine and cyclopentane regions .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 284.3) using reverse-phase C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopentane-piperidine junction, especially for chiral centers .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the Boc protection step?

Common issues include:

  • Moisture Sensitivity : Boc anhydride reacts with water; ensure anhydrous conditions via molecular sieves or inert gas (N₂) .
  • Competitive Side Reactions : Piperidine’s secondary amine may form carbamates. Use excess Boc₂O (2.5 equivalents) and DMAP as a catalyst to improve efficiency .
  • Purification Challenges : Separate unreacted starting materials via flash chromatography (hexane/EtOAc gradients) or recrystallization (hexane/CH₂Cl₂) .

Q. What strategies are effective for resolving stereoisomers in the cyclopentane-carboxylic acid moiety?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol/isopropylamine to separate enantiomers .
  • Diastereomeric Salt Formation : React with chiral amines (e.g., (R)-1-phenylethylamine) to crystallize diastereomers, followed by acid liberation .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Rh/phosphine complexes) during cyclopentane formation to bias stereochemistry .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

  • Binding Studies : Surface plasmon resonance (SPR) quantifies affinity (KD) for protein targets (e.g., GPCRs) using immobilized receptors and compound concentrations (0.1–100 µM) .
  • Cellular Assays : Luciferase-based reporter assays measure functional activity (EC₅₀/IC₅₀) in HEK293 cells transfected with target receptors .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .

Q. What are the implications of contradictory data in Boc deprotection studies?

Discrepancies in deprotection rates (e.g., TFA vs. HCl/dioxane) may arise from:

  • Steric Hindrance : The cyclopentane scaffold may slow acid penetration, requiring longer reaction times (24–48 hr) .
  • Byproduct Formation : Trifluoroacetylated intermediates can form; verify purity via ¹⁹F NMR or LC-MS post-deprotection .
  • Alternative Methods : Use H₂/Pd-C for catalytic hydrogenolysis of Boc groups in non-acidic conditions .

Methodological Tables

Q. Table 1. Optimal Reaction Conditions for Key Synthesis Steps

StepSolventTemperatureCatalystYield Range
Boc ProtectionDCM0–5°CDMAP75–85%
Cyclopentane CouplingTHF25°CPd(PPh₃)₄60–70%
Ester HydrolysisTHF/H₂O50°CLiOH90–95%

Q. Table 2. Hazard Classification and Mitigation

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Nitrile gloves; immediate washing with soap/water
Eye DamageH319Safety goggles; eye wash stations
Respiratory IrritationH335Fume hoods; N95 masks

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